molecular formula C17H20N4O4S B2402152 2-[7-(morpholinosulfonyl)-4-oxo-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]acetonitrile CAS No. 1008661-26-4

2-[7-(morpholinosulfonyl)-4-oxo-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]acetonitrile

Cat. No.: B2402152
CAS No.: 1008661-26-4
M. Wt: 376.43
InChI Key: OMCSSEOQFCJAPA-UHFFFAOYSA-N
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Description

2-[7-(morpholinosulfonyl)-4-oxo-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]acetonitrile is a complex organic compound It belongs to the family of pyrroloquinoxalines, which are known for their diverse pharmacological properties

Synthetic Routes and Reaction Conditions:

  • Route 1: The synthesis involves a multi-step process beginning with the formation of the pyrrolo[1,2-a]quinoxaline core The initial steps typically involve the cyclization of suitable precursors under controlled conditions

  • Route 2: Alternative methods may involve the use of palladium-catalyzed coupling reactions to form the desired framework, followed by functional group modifications to introduce the acetonitrile moiety.

Industrial Production Methods:

  • Large-Scale Synthesis: The industrial production of this compound often leverages high-yield synthetic routes, ensuring cost-effectiveness and scalability. Key steps include optimizing reaction conditions to increase yields and purity, and implementing continuous flow chemistry to streamline the process.

Types of Reactions:

  • Oxidation: The compound undergoes oxidation reactions under specific conditions, leading to the formation of sulfoxide or sulfone derivatives.

  • Reduction: Reductive processes can yield various reduced forms of the compound, influencing its pharmacological profile.

Common Reagents and Conditions:

  • Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Substitution Conditions: Basic or acidic conditions depending on the substituent being introduced.

Major Products Formed:

  • Sulfoxide and Sulfone Derivatives: From oxidation.

  • Reduced Analogues: From reduction.

  • Functionalized Pyrroloquinoxalines: From substitution reactions.

Scientific Research Applications

  • Chemistry: As a building block for synthesizing complex molecules with potential biological activities.

  • Biology: Studied for its effects on cellular pathways and as a potential therapeutic agent.

  • Medicine: Investigated for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism by which 2-[7-(morpholinosulfonyl)-4-oxo-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]acetonitrile exerts its effects often involves:

  • Molecular Targets: Enzymes, receptors, and other proteins crucial for cellular processes.

  • Pathways Involved: Interaction with key signaling pathways, modulation of enzyme activities, and influence on gene expression patterns.

Unique Attributes:

  • Structural Uniqueness: The presence of both morpholinosulfonyl and acetonitrile groups in the same molecule, offering a distinctive combination of functional groups.

Comparison with Similar Compounds

  • Pyrroloquinoxaline Derivatives: Compounds with similar core structures but different substituents.

  • Sulfonyl-Containing Compounds: Molecules like sulfonylureas and sulfonamides, known for their diverse biological activities.

This compound stands out for its intricate structure and potential for diverse applications in scientific research and industrial processes. Its unique combination of functional groups makes it a valuable target for further study and development.

Properties

IUPAC Name

2-(7-morpholin-4-ylsulfonyl-4-oxo-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-5-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c18-5-7-21-16-12-13(26(23,24)19-8-10-25-11-9-19)3-4-14(16)20-6-1-2-15(20)17(21)22/h3-4,12,15H,1-2,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCSSEOQFCJAPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)N(C3=C(N2C1)C=CC(=C3)S(=O)(=O)N4CCOCC4)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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